molecular formula C6H10O2 B3428052 Dihydro-2,5-dimethylfuran-3(2H)-one CAS No. 64026-45-5

Dihydro-2,5-dimethylfuran-3(2H)-one

Cat. No. B3428052
CAS RN: 64026-45-5
M. Wt: 114.14 g/mol
InChI Key: PAZYIUKTJFPTKT-UHFFFAOYSA-N
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Description

Dihydro-2,5-dimethylfuran-3(2H)-one (DMF-3(2H)-one) is a naturally occurring organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a member of the furan family of compounds and is known to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. DMF-3(2H)-one has been used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, as well as in the production of biofuels. It has also been studied for its potential use as a therapeutic agent for a variety of diseases and conditions.

Scientific Research Applications

Green Chemistry and Biofuel Production

DMF has been recognized for its promising role in green chemistry, particularly in the sustainable production of biofuels. An integrated process for the production of DMF from fructose in 1-butanol demonstrated an unprecedented efficiency and environmental favorability, indicating DMF's potential as a sustainable chemical intermediate (Upare et al., 2015). Furthermore, the combustion characteristics of DMF in direct-injection spark-ignition (DISI) engines revealed its comparative advantages over traditional fuels, including improved knock suppression ability and higher indicated thermal efficiency (Wang et al., 2013).

Catalytic Processes and Chemical Synthesis

The catalytic conversion of DMF to n-hexane via a one-step gas-phase process on a bifunctional catalyst underscored the versatility of DMF in chemical synthesis. This process, characterized by high yield and mild conditions, illustrates the potential of DMF as a precursor in various catalytic applications (Althikrallah et al., 2020). Additionally, experimental and kinetic modeling studies of DMF/oxygen/argon flames provided insights into the combustion process of DMF, revealing its potential as an alternative or additive to gasoline (Liu et al., 2015).

Photophysical Investigation and Chemosensor Applications

DMF has also been explored for its photophysical properties. A study on the micellization of DMF-derived dyes by fluorophotometry highlighted its potential applications in material science, particularly in the development of fluorescent chemosensors (Khan & Asiri, 2016). Moreover, DMF tethered to 2-aminopyridine-3-carbonitriles was identified as a dual-responsive fluorescent chemosensor for detecting Fe3+ ions and picric acid, demonstrating the multifunctional utility of DMF in chemical sensing (Shylaja et al., 2020).

properties

IUPAC Name

2,5-dimethyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZYIUKTJFPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955370
Record name 2,5-Dimethyloxolan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2,5-dimethylfuran-3(2H)-one

CAS RN

64026-45-5, 33794-61-5, 33909-95-4
Record name 2,5-Dimethyltetrahydrofuran-3-one
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Record name (cis)-Dihydro-2,5-dimethylfuran-3(2H)-one
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Record name trans-Dimethyl-2,5-dihydrofuran-3(2H)-one
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Record name Dihydro-2,5-dimethylfuran-3(2H)-one
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Record name 2,5-Dimethyloxolan-3-one
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Record name (cis)-dihydro-2,5-dimethylfuran-3(2H)-one
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Record name trans-dimethyl-2,5-dihydrofuran-3(2H)-one
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Record name Dihydro-2,5-dimethylfuran-3(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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